(S,R,S)-AHPC-PEG1-NH2 (dihydrochloride) is a chemical compound that plays a significant role in the development of targeted protein degradation systems, specifically in the design of proteolysis targeting chimeras (PROTACs). This compound is notable for its ability to link E3 ubiquitin ligase ligands with target proteins, facilitating selective degradation of specific proteins within cells.
This compound is synthesized from (S,R,S)-AHPC hydrochloride, which serves as a precursor in various chemical reactions aimed at creating linkers for PROTACs. The compound is commercially available from several suppliers, including Sigma-Aldrich and MedChemExpress, indicating its relevance in biochemical research and pharmaceutical applications .
(S,R,S)-AHPC-PEG1-NH2 (dihydrochloride) is classified as a small molecule drug precursor and is categorized under chemical compounds used for targeted protein degradation. It falls within the broader category of E3 ligase ligands and linkers, essential components in the design of PROTACs.
The synthesis of (S,R,S)-AHPC-PEG1-NH2 (dihydrochloride) typically involves several steps, including the preparation of intermediates from (S,R,S)-AHPC hydrochloride. A common method includes the use of various solvents such as tetrahydrofuran and dioxane, along with reagents like hydrochloric acid and sodium acetate.
The molecular formula for (S,R,S)-AHPC-PEG1-NH2 (dihydrochloride) is C₃₃H₄₈Cl₂N₄O₁₁, with a molecular weight of approximately 604.59 g/mol. The compound features a complex structure that includes a polyethylene glycol linker attached to an amino group.
(S,R,S)-AHPC-PEG1-NH2 (dihydrochloride) participates in several key reactions during its synthesis and application in PROTACs:
The synthesis often involves multiple reaction steps where careful monitoring of conditions such as temperature and pH is crucial for successful product formation .
The mechanism of action for (S,R,S)-AHPC-PEG1-NH2 involves its role as a linker in PROTAC technology:
The effectiveness of this mechanism has been demonstrated in various studies focusing on targeted protein degradation, showcasing its potential therapeutic applications .
(S,R,S)-AHPC-PEG1-NH2 (dihydrochloride) is primarily used in scientific research focused on:
The development of PROteolysis TArgeting Chimeras (PROTACs) represents a paradigm shift in chemical biology, moving beyond traditional inhibition strategies toward catalytic protein elimination. The foundational concept emerged in 2001 with peptide-based PROTACs designed to recruit the Skp1-Cullin-F-box (SCF) ubiquitin ligase complex [4]. These early molecules faced limitations due to poor cellular permeability and metabolic instability. A transformative advancement occurred with the discovery of small-molecule E3 ligase ligands, particularly for von Hippel-Lindau (VHL) and cereblon (CRBN) E3 ligases, enabling the design of drug-like PROTACs [3] [10]. These heterobifunctional molecules consist of three key elements:
By 2020, PROTAC technology achieved clinical validation with compounds like ARV-110 (targeting the androgen receptor) demonstrating proof-of-concept in cancer trials [4] [8]. PROTACs offer unique pharmacological advantages over inhibitors, including:
The ubiquitin-proteasome system (UPS) is the primary pathway for controlled intracellular protein degradation in eukaryotes. E3 ubiquitin ligases serve as the critical recognition components within this system, conferring substrate specificity. There are over 600 human E3 ligases classified into distinct families:
Table 1: Key E3 Ubiquitin Ligase Families Utilized in PROTAC Design
E3 Family | Representative Members | Mechanistic Action | PROTAC Application |
---|---|---|---|
RING-finger | VHL, CRBN, MDM2 | Direct ubiquitin transfer from E2 to substrate | Most common (e.g., VHL-based PROTACs) |
HECT | NEDD4, SMURF2 | Forms E3-ubiquitin thioester intermediate before substrate transfer | Emerging applications |
RBR | HOIP, HOIL-1, Parkin | Hybrid mechanism (RING1 recruits E2~Ub, RING2 transfers Ub) | Limited exploration |
The VHL E3 ligase complex (CRL2^VHL) is particularly significant in PROTAC design. VHL naturally recognizes hydroxylated proline residues in hypoxia-inducible factor 1α (HIF-1α), marking it for proteasomal degradation under normoxic conditions [3] [9]. Small-molecule VHL ligands, such as VH032, mimic this interaction by embedding a hydroxyproline-like motif that occupies the hydrophobic binding pocket of VHL [3]. This molecular mimicry enables PROTACs to hijack the VHL complex for targeted degradation of disease-relevant proteins beyond natural substrates.
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: